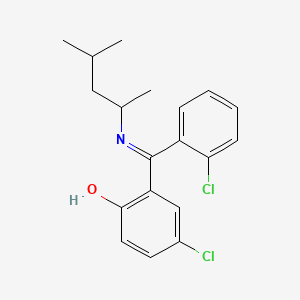
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with chlorophenyl and dimethylbutyl imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethylbutylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products
Wirkmechanismus
The mechanism by which 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted phenols and imines, such as:
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-phenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-bromophenol
- 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-fluorophenol .
Uniqueness
What sets 2-((1,3-Dimethylbutyl)imino-(2-chlorophenyl)methyl)-4-chlorophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
80018-29-7 |
|---|---|
Molekularformel |
C19H21Cl2NO |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-chloro-2-[C-(2-chlorophenyl)-N-(4-methylpentan-2-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C19H21Cl2NO/c1-12(2)10-13(3)22-19(15-6-4-5-7-17(15)21)16-11-14(20)8-9-18(16)23/h4-9,11-13,23H,10H2,1-3H3 |
InChI-Schlüssel |
XKDFHKTXZAITNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)N=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

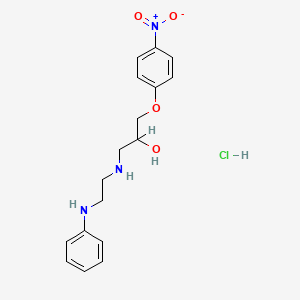
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
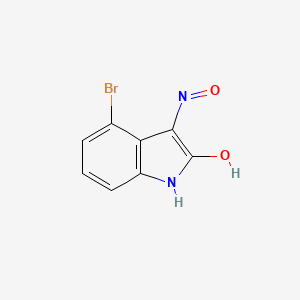
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
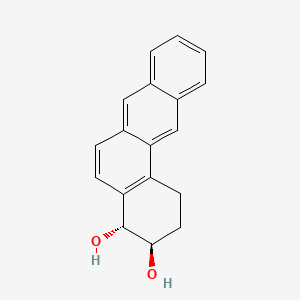
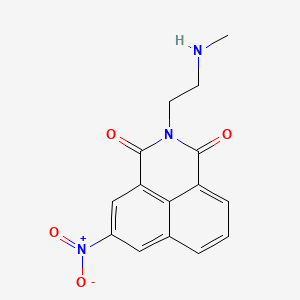



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)


